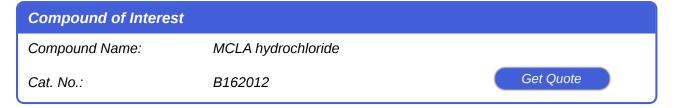


MCLA Hydrochloride in DMSO: A Technical Guide to Solubility, Stability, and Application

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of MCLA (2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one) hydrochloride in dimethyl sulfoxide (DMSO). **MCLA hydrochloride** is a sensitive chemiluminescent probe crucial for the detection of superoxide anion (O_2^-) , a key player in oxidative stress and various signaling pathways. Understanding its solubility and handling characteristics in DMSO, a common solvent for in vitro and in vivo studies, is paramount for reliable and reproducible experimental outcomes.

Quantitative Solubility and Stability Data

The solubility of **MCLA hydrochloride** in DMSO is a critical parameter for the preparation of stock solutions. The following tables summarize the available quantitative data on its solubility and the stability of these solutions under different storage conditions.

Table 1: Solubility of MCLA Hydrochloride in DMSO

Solvent	Reported Solubility	Molarity (approx.)	Special Conditions
DMSO	~5 mg/mL[1]	~17.14 mM	None specified.
DMSO	10 mg/mL[2]	~34.28 mM	May require ultrasonic treatment and warming to 60°C.[2]



Table 2: Stability of MCLA Hydrochloride in DMSO Solution

Storage Temperature	Duration	Stability
4°C	2 weeks	Stable.[3]
-20°C	1 month	Stable when stored in tightly sealed aliquots.[2][3]
-80°C	6 months	Stable.[2][3]

Experimental Protocol: Determination of MCLA Hydrochloride Solubility in DMSO

While specific experimental details from manufacturers are often proprietary, a robust and reliable method for determining the solubility of a compound like **MCLA hydrochloride** in DMSO can be adapted from established methodologies such as the isothermal shake-flask method.

Objective: To determine the saturation solubility of **MCLA hydrochloride** in DMSO at a controlled temperature.

Materials:

- MCLA hydrochloride powder
- Anhydrous, high-purity DMSO
- Vials with screw caps
- Thermostatic shaker or incubator
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
 and UV detector
- Volumetric flasks and pipettes



Syringe filters (0.22 μm, PTFE)

Methodology:

- Preparation of Supersaturated Solutions: Add an excess amount of MCLA hydrochloride
 powder to a series of vials containing a known volume of DMSO. The exact amount of
 excess solid is not critical, but enough should be added to ensure that saturation is reached
 and undissolved solid remains.
- Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid at the end of the equilibration period.
- Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment. Carefully withdraw a known volume of the supernatant using a pipette, avoiding the collection of any solid material. Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining undissolved particles.
- Sample Dilution: Accurately dilute the filtered DMSO solution with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
- HPLC Analysis: Inject the diluted sample into the HPLC system. The concentration of MCLA
 hydrochloride in the diluted sample is determined by comparing the peak area to a preestablished calibration curve of known MCLA hydrochloride concentrations.
- Calculation of Solubility: Calculate the original concentration of MCLA hydrochloride in the saturated DMSO solution by accounting for the dilution factor. The result is the solubility of MCLA hydrochloride in DMSO at the specified temperature.

Visualization of Relevant Pathways and Workflows Signaling Pathway: Superoxide-Mediated NF-kB Activation



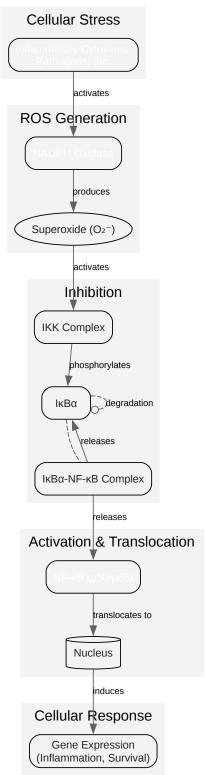
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MCLA is utilized to detect superoxide, a key reactive oxygen species (ROS) that can act as a signaling molecule. One of the critical pathways activated by superoxide is the NF-kB signaling cascade, which plays a central role in inflammation, immunity, and cell survival.



Superoxide-Mediated NF-кВ Activation Pathway



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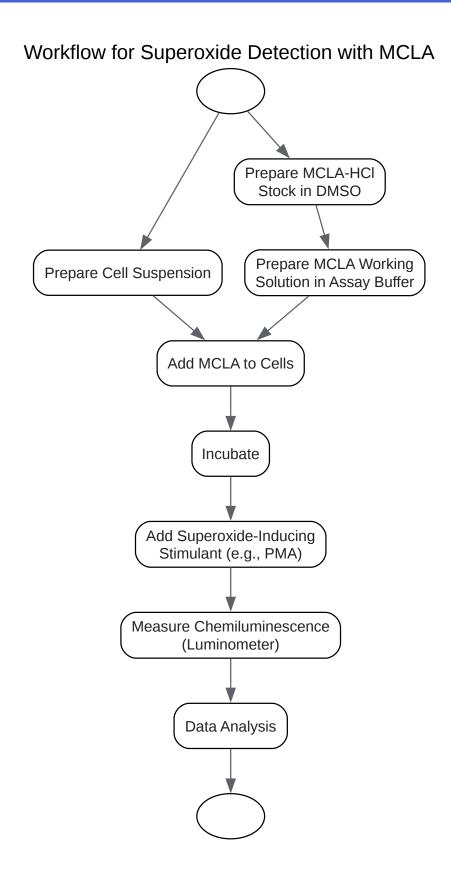
Caption: Superoxide-mediated activation of the NF-kB signaling pathway.



Experimental Workflow: Superoxide Detection Using MCLA Hydrochloride

The following diagram illustrates a typical experimental workflow for measuring superoxide production in a cellular assay using **MCLA hydrochloride**.





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Caption: Experimental workflow for cellular superoxide detection using MCLA.



In conclusion, **MCLA hydrochloride** exhibits good solubility in DMSO, which can be enhanced with gentle heating and sonication. Stock solutions in DMSO are stable for extended periods when stored at low temperatures. The provided experimental protocol and diagrams offer a comprehensive resource for researchers utilizing **MCLA hydrochloride** in their studies of oxidative stress and related signaling pathways.

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